Methyl trichloroacetate
Overview
Description
Mechanism of Action
Target of Action
Methyltrichloroacetate (MTCA) is a derivative of trichloroacetic acid (TCA), where the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms It’s known that tca and its derivatives can affect various biological macromolecules such as proteins, dna, and rna .
Mode of Action
It’s known that tca and its derivatives can cause cellular damage by interacting with biological macromolecules MTCA, being a derivative of TCA, may share similar interaction mechanisms
Biochemical Pathways
TCA is widely used in biochemistry for the precipitation of macromolecules, such as proteins, DNA, and RNA , suggesting that MTCA might also interact with these macromolecules and affect their associated biochemical pathways.
Pharmacokinetics
It’s known that mtca can be detected in urine samples , suggesting that it can be absorbed and excreted by the body
Result of Action
It’s known that tca and its derivatives can cause cellular damage . Given the structural similarity between MTCA and TCA, it’s plausible that MTCA could have similar effects on the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trichloroacetate can be synthesized by the esterification of trichloroacetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, methyltrichloroacetate is produced by the chlorination of methyl acetate or by the direct esterification of trichloroacetic acid with methanol . The process involves the use of large-scale reactors and distillation units to purify the final product. The yield and purity of the product are optimized by controlling the reaction parameters and using efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium methoxide to form carbanions.
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and methanol.
Reduction: It can be reduced to form less chlorinated derivatives under specific conditions.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to form carbanions.
Water: Facilitates hydrolysis to form trichloroacetic acid.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Trichloroacetic Acid: Formed during hydrolysis.
Carbanions: Formed during substitution reactions with sodium methoxide.
Scientific Research Applications
Methyl trichloroacetate has several applications in scientific research:
Comparison with Similar Compounds
Methyl trichloroacetate can be compared with other similar compounds such as:
Methyl Dichloroacetate: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Ethyl Trichloroacetate: An ethyl ester derivative with similar chemical properties but different physical properties such as boiling point and solubility.
Methyl Chloroacetate: Contains only one chlorine atom, making it less reactive compared to methyltrichloroacetate.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial processes
Properties
IUPAC Name |
methyl 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFUHRXYRYWELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O2 | |
Record name | METHYL TRICHLOROACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060517 | |
Record name | Acetic acid, 2,2,2-trichloro-, methyl ester | |
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Molecular Weight |
177.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl trichloroacetate appears as a colorless liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] | |
Record name | METHYL TRICHLOROACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl trichloroacetate | |
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Vapor Pressure |
5.5 [mmHg] | |
Record name | Methyl trichloroacetate | |
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CAS No. |
598-99-2 | |
Record name | METHYL TRICHLOROACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3973 | |
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Record name | Methyl trichloroacetate | |
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Record name | Methyl trichloroacetate | |
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Record name | METHYL TRICHLOROACETATE | |
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Record name | Acetic acid, 2,2,2-trichloro-, methyl ester | |
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Record name | Acetic acid, 2,2,2-trichloro-, methyl ester | |
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Record name | Methyl trichloroacetate | |
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Record name | Methyl trichloroacetate | |
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Retrosynthesis Analysis
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Strategy Settings
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